8-Hydroxy-2-styrylquinoline-7-carboxylic acid
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Overview
Description
8-Hydroxy-2-styrylquinoline-7-carboxylic acid is a chemical compound with the molecular formula C18H13NO3 and a molecular weight of 291.3 g/mol . This compound is known for its unique structure, which includes a quinoline core substituted with a hydroxy group at the 8th position, a styryl group at the 2nd position, and a carboxylic acid group at the 7th position . It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 8-Hydroxy-2-styrylquinoline-7-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 8-hydroxyquinoline with cinnamic acid derivatives under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst, such as phosphorus trichloride, and under controlled temperature and pressure conditions . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity, often using advanced techniques like column chromatography and recrystallization .
Chemical Reactions Analysis
8-Hydroxy-2-styrylquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
8-Hydroxy-2-styrylquinoline-7-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Hydroxy-2-styrylquinoline-7-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxy group at the 8th position and the carboxylic acid group at the 7th position allow it to form hydrogen bonds and coordinate with metal ions . This coordination ability is crucial for its biological activities, including enzyme inhibition and metal chelation . The compound’s structure also enables it to participate in redox reactions, contributing to its cytoprotective effects .
Comparison with Similar Compounds
8-Hydroxy-2-styrylquinoline-7-carboxylic acid can be compared with other similar compounds, such as:
8-Hydroxyquinoline: This compound lacks the styryl and carboxylic acid groups, making it less versatile in terms of chemical reactivity and biological activity.
2-Styrylquinoline: This compound lacks the hydroxy and carboxylic acid groups, which limits its ability to form hydrogen bonds and coordinate with metal ions.
Quinoline-7-carboxylic acid: This compound lacks the hydroxy and styryl groups, reducing its potential for redox reactions and cytoprotective properties.
The unique combination of functional groups in this compound makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H13NO3 |
---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
8-hydroxy-2-[(E)-2-phenylethenyl]quinoline-7-carboxylic acid |
InChI |
InChI=1S/C18H13NO3/c20-17-15(18(21)22)11-8-13-7-10-14(19-16(13)17)9-6-12-4-2-1-3-5-12/h1-11,20H,(H,21,22)/b9-6+ |
InChI Key |
LYGUWNHNFGYTGZ-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=C(C=C2)C=CC(=C3O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=C(C=C2)C=CC(=C3O)C(=O)O |
Origin of Product |
United States |
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